molecular formula C13H15NO B13196914 2-ethyl-N-(furan-2-ylmethyl)aniline

2-ethyl-N-(furan-2-ylmethyl)aniline

Cat. No.: B13196914
M. Wt: 201.26 g/mol
InChI Key: NVRCUJZAJXYIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(furan-2-ylmethyl)aniline is an organic compound that features both an aniline and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions may vary, but a common approach involves using ethyl acetate as the solvent to inhibit the formation of by-products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts with specific structures and functions are often employed to achieve satisfactory yields .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

2-ethyl-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)aniline: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-ethyl-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of an aniline moiety, leading to different chemical properties.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C13H15NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3

InChI Key

NVRCUJZAJXYIFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.